molecular formula C17H21N5O4 B2518958 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide CAS No. 953951-03-6

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide

Cat. No. B2518958
CAS RN: 953951-03-6
M. Wt: 359.386
InChI Key: VTJXRHZYOGWLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Disposition

Metabolism and disposition studies provide insight into how drugs are processed in the body. For example, studies on similar complex molecules like BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, offer insights into absorption, metabolism, and excretion processes. Such research is crucial for understanding the safety and efficacy of new therapeutic agents, including their metabolic pathways and potential interactions with other drugs (Christopher et al., 2010).

Pharmacokinetics in Disease States

Pharmacokinetic studies investigate the drug's behavior within the body, including its absorption, distribution, metabolism, and excretion. Research on drugs like ABT-384, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, under the influence of ketoconazole, highlights how disease states or co-administered drugs can affect these parameters. Such studies are essential for optimizing dosing regimens in patients with varying health conditions (An et al., 2013).

Investigating Toxicity and Safety Profiles

Research into the safety profiles of new compounds is crucial for identifying potential toxic effects. Studies on compounds like methoxetamine and its metabolites in humans help in understanding the toxicological aspects, providing a foundation for evaluating safety and risks associated with drug use. Such research is vital for regulatory approval and safe clinical application (Kavanagh et al., 2012).

Efficacy in Treating Diseases

Clinical trials and efficacy studies, such as those comparing voriconazole versus amphotericin B for primary therapy of invasive aspergillosis, demonstrate the application of scientific research in finding more effective treatments for diseases. These studies help in identifying superior treatment options, improving patient outcomes, and expanding the therapeutic arsenal against various conditions (Herbrecht et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . In mammals, DAAO is present in kidneys, liver, and brain .

Mode of Action

This compound interacts with its target, DAAO, by inhibiting its activity . The inhibition of DAAO by this compound is potent, with IC50 values in the double-digit nanomolar range . This interaction results in a decrease in the oxidation of D-amino acids, including D-serine .

Biochemical Pathways

The inhibition of DAAO by this compound affects the pathway of D-serine oxidation. D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . By inhibiting DAAO, this compound prevents the oxidation of D-serine, thereby potentially enhancing the bioavailability of D-serine and its activity at the NMDA receptor .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its resistance to O-glucuronidation, unlike other structurally related DAAO inhibitors . This metabolic resistance may contribute to its bioavailability.

Result of Action

The inhibition of DAAO by this compound results in enhanced plasma levels of D-serine in mice, demonstrating its ability to serve as a pharmacoenhancer of D-serine . This could potentially enhance the activity of D-serine at the NMDA receptor, which has been explored as a potential therapeutic target for the treatment of schizophrenia .

properties

IUPAC Name

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-8-18-14(23)11-22-16(25)15(24)21-10-9-20(17(21)19-22)12-4-6-13(26-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXRHZYOGWLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.